molecular formula C10H16O2 B14139730 (1R-endo)-3,3-Dimethylbicyclo(2.2.1)heptane-2-carboxylic acid CAS No. 67518-98-3

(1R-endo)-3,3-Dimethylbicyclo(2.2.1)heptane-2-carboxylic acid

Cat. No.: B14139730
CAS No.: 67518-98-3
M. Wt: 168.23 g/mol
InChI Key: KJKODDSNIDHCKV-JECWYVHBSA-N
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Description

(1R,4S)-3,3-Dimethylbicyclo[221]heptane-2beta-carboxylic acid is a bicyclic compound characterized by a unique structural framework This compound is notable for its rigid bicyclo[221]heptane core, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-3,3-Dimethylbicyclo[2.2.1]heptane-2beta-carboxylic acid typically involves a series of steps starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core. This is followed by functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalytic systems, and automated processes to scale up the production while maintaining the desired purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-3,3-Dimethylbicyclo[2.2.1]heptane-2beta-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid to alcohols or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid site.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,4S)-3,3-Dimethylbicyclo[2.2.1]heptane-2beta-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound has potential applications in drug development. Its unique structure can be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry

In the industrial sector, (1R,4S)-3,3-Dimethylbicyclo[2.2.1]heptane-2beta-carboxylic acid can be used in the production of polymers, resins, and other materials that benefit from its rigidity and stability.

Mechanism of Action

The mechanism by which (1R,4S)-3,3-Dimethylbicyclo[2.2.1]heptane-2beta-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins, enzymes, or receptors, influencing their activity. The bicyclic core provides a rigid scaffold that can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Camphor: Another bicyclic compound with a similar core structure but different functional groups.

    Sordarins: Natural products containing the bicyclo[2.2.1]heptane scaffold.

    α-Santalol and β-Santalol: Compounds with similar structural motifs used in fragrances and pharmaceuticals.

Uniqueness

(1R,4S)-3,3-Dimethylbicyclo[221]heptane-2beta-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement

Properties

CAS No.

67518-98-3

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C10H16O2/c1-10(2)7-4-3-6(5-7)8(10)9(11)12/h6-8H,3-5H2,1-2H3,(H,11,12)/t6-,7?,8?/m1/s1

InChI Key

KJKODDSNIDHCKV-JECWYVHBSA-N

Isomeric SMILES

CC1(C2CC[C@H](C2)C1C(=O)O)C

Canonical SMILES

CC1(C2CCC(C2)C1C(=O)O)C

Origin of Product

United States

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